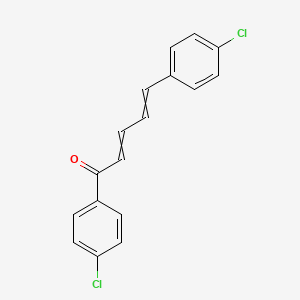
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitrofuran moiety and a carboxamide group, making it an interesting subject for research in medicinal chemistry and other areas.
Preparation Methods
The synthesis of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring through a coupling reaction.
Formation of the carboxamide group: This can be done by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and its reactivity is studied to develop new synthetic methodologies.
Industry: It may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis or disrupt cell membrane integrity. The nitrofuran moiety is known to generate reactive oxygen species, which can damage cellular components and lead to cell death. The carboxamide group may enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a carboxamide group, which may affect its reactivity and biological activity.
1-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine: This compound features a triazole ring instead of a pyrazole ring, which can lead to different chemical properties and applications.
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
61620-79-9 |
|---|---|
Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
1-methyl-5-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H8N4O4/c1-12-8(5(4-11-12)9(10)14)6-2-3-7(17-6)13(15)16/h2-4H,1H3,(H2,10,14) |
InChI Key |
NPZKOPCJZPWFKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide](/img/structure/B14575073.png)

![4-[(9-Phenylnonyl)amino]benzoic acid](/img/structure/B14575082.png)
![2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]-](/img/structure/B14575090.png)


![N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N'-propan-2-ylurea](/img/structure/B14575109.png)
![2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14575113.png)
![4-(Hydroxymethyl)-4-[methoxy(phenyl)methyl]oxetan-2-one](/img/structure/B14575131.png)
![2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B14575139.png)

![2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14575153.png)
![(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14575157.png)
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene](/img/structure/B14575169.png)
